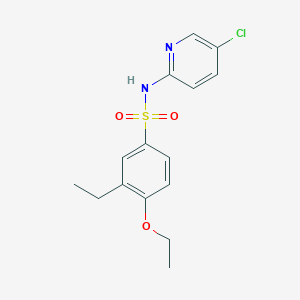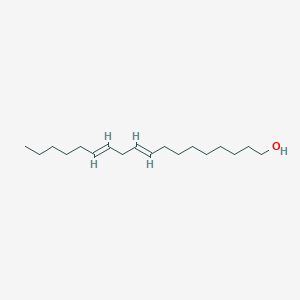
9,12-Octadecadien-1-OL
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
9,12-Octadecadien-1-ol, also known as (Z,Z)-9,12-Octadecadien-1-ol or (9Z,12Z)-octadeca-9,12-dien-1-ol, is a chemical compound with the molecular formula C18H34O . It has a molecular weight of 266.4620 . It is a linoleyl acid derivative and is used as a building block in the synthesis of lipid-based unsymmetrical O,O-dialkylphosphites .
Synthesis Analysis
This compound has been synthesized by transfer hydrogenation using a ruthenium-based catalyst from its parent fatty acid . Another common method of synthesis involves a chemical reaction between 1-hexene and (iodomethyl-4-phenyl)-3-butanol under suitable reaction conditions .Molecular Structure Analysis
The molecular structure of this compound can be represented as a 2D Mol file . The structure is also available as a computed 3D SD file .Physical And Chemical Properties Analysis
This compound has an average mass of 266.462 Da and a monoisotopic mass of 266.260956 Da . More specific physical and chemical properties like boiling point, melting point, etc., are not available in the sources.Wissenschaftliche Forschungsanwendungen
Pheromone Synthesis for Insect Attraction : 9,12-Octadecadien-1-OL and its derivatives are used in the synthesis of sex pheromones for various insect species, including clearwing moths like Nokona pernix and Paranthrene tabaniformis. These pheromones are effective in attracting male moths in field tests (Naka et al., 2006); (Zhang Xue-hai et al., 1986).
Polymerization and Copolymerization : Marvel and Rogers (1961) described the polymerization and copolymerization of long-chain dienes and trienes, including octadecadienes, which yield soluble homopolymers (Marvel & Rogers, 1961).
Biosynthesis in Insects : The de novo biosynthesis of linoleic acid (9,12-octadecadienoic acid) has been demonstrated in various insect species, indicating the capability of insects to synthesize this essential dietary nutrient (Renobales et al., 1987).
Aggregation in Nonaqueous Systems : Studies on unsaturated long-chain fatty alcohols, including this compound, show their aggregation behavior in nonaqueous solutions, influencing factors like critical micelle concentration (CMC) and aggregation properties (Dunn & Bagby, 1995).
Identification in Plant and Fungal Species : Compounds related to this compound have been identified in various plant and fungal species, contributing to understanding the biosynthetic pathways in these organisms (Vierengel et al., 1987); (Assaf et al., 1995).
Metabolic Studies : Research on the metabolism of polyunsaturated alcohols in the brain has used compounds like cis, cis-9,12-octadecadienol, providing insights into the incorporation of these substances into different lipid moieties (Su & Schmid, 1972).
Chemical Conversions and Reactions : Studies have explored various chemical reactions involving compounds related to this compound, such as oxidation reactions and stereospecific syntheses, contributing to the field of organic chemistry and industrial applications (Butovich et al., 2000); (Rotenberg et al., 1988).
Safety and Hazards
Eigenschaften
CAS-Nummer |
1577-52-2 |
|---|---|
Molekularformel |
C18H34O |
Molekulargewicht |
266.5 g/mol |
IUPAC-Name |
octadeca-9,12-dien-1-ol |
InChI |
InChI=1S/C18H34O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19/h6-7,9-10,19H,2-5,8,11-18H2,1H3 |
InChI-Schlüssel |
JXNPEDYJTDQORS-UHFFFAOYSA-N |
Isomerische SMILES |
CCCCC/C=C/C/C=C/CCCCCCCCO |
SMILES |
CCCCCC=CCC=CCCCCCCCCO |
Kanonische SMILES |
CCCCCC=CCC=CCCCCCCCCO |
Synonyme |
9,12-octadecadien-1-ol linoleyl alcohol linoleyl alcohol, (E,E)-isomer linoleyl alcohol, (Z,Z)-isome |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




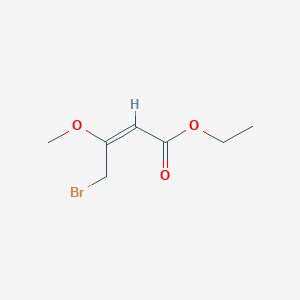

![Ethyl 4-[(4-bromo-5-methoxy-2-methylphenyl)sulfonyl]-1-piperazinecarboxylate](/img/structure/B224347.png)

![1-[(2,4-dichloro-5-methylphenyl)sulfonyl]-1H-pyrazole](/img/structure/B224382.png)
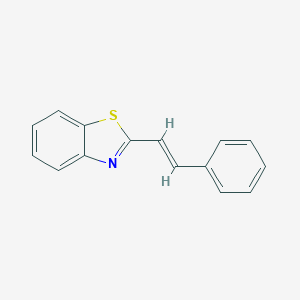
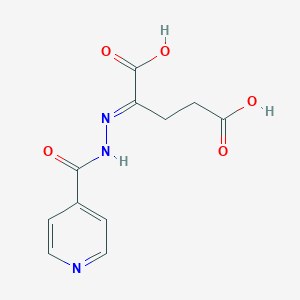

![1-[(5-bromo-2-ethoxyphenyl)sulfonyl]-1H-pyrazole](/img/structure/B224450.png)



